Superior Kinase Selectivity of M7583 vs. Ibrutinib: 270-Kinase Panel Profiling
M7583 demonstrates exceptional kinase selectivity, inhibiting only 3 additional kinases (Blk, BMX, Txk) beyond BTK at IC50 values within tenfold of its BTK IC50, compared to ibrutinib's broader inhibition profile. In a 270-kinase panel, M7583's average BTK IC50 was 18.5 nM, while off-target kinases Blk, BMX, and Txk had IC50s of 77 nM, 5 nM, and 62 nM, respectively [1]. In contrast, ibrutinib inhibits a significantly larger number of kinases at clinically relevant concentrations [2].
| Evidence Dimension | Kinase Selectivity (Number of off-target kinases inhibited within 10-fold of BTK IC50) |
|---|---|
| Target Compound Data | 3 off-target kinases (Blk, BMX, Txk) with IC50s: Blk 77 nM, BMX 5 nM, Txk 62 nM |
| Comparator Or Baseline | Ibrutinib: >10 off-target kinases inhibited (exact number varies by assay) [2] |
| Quantified Difference | M7583 inhibits approximately 70% fewer off-target kinases than ibrutinib based on kinase panel profiling |
| Conditions | 270-kinase panel (Millipore Kinase Profiler) at 1 µM ATP |
Why This Matters
The narrow selectivity profile of M7583 reduces the risk of off-target toxicities and simplifies interpretation of BTK-specific pharmacological effects in research models.
- [1] Goodstal SM, et al. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies. Sci Rep. 2023 Nov 21;13(1):20412. DOI: 10.1038/s41598-023-47735-z. View Source
- [2] Goodstal SM, et al. M7583 Is a Highly Selective and Potent Second Generation BTK Inhibitor for Treatment of B-Cell Malignancies. Blood (2017) 130 (Supplement 1): 3845. DOI: 10.1182/blood.V130.Suppl_1.3845.3845. View Source
